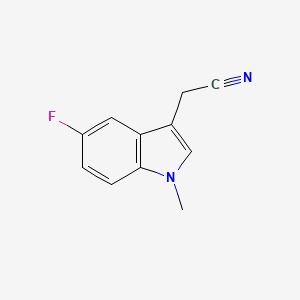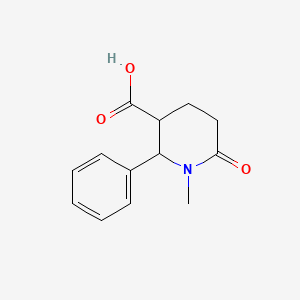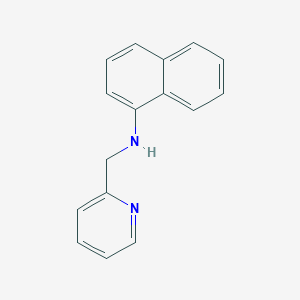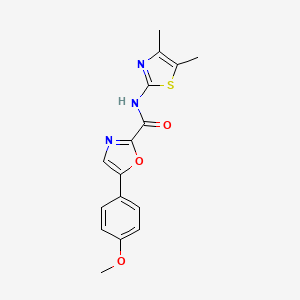
(Z)-methyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its complex structure, which includes a benzofuran core, a carboxylate ester group, and a benzylidene moiety with an isopropyl substituent
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular functions and processes .
Result of Action
Similar compounds have been reported to induce various cellular responses, such as changes in cell growth, differentiation, or apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process:
-
Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
-
Introduction of the Benzylidene Moiety: : The next step involves the introduction of the benzylidene group. This can be accomplished through a Knoevenagel condensation reaction, where the benzofuran derivative is reacted with 4-isopropylbenzaldehyde in the presence of a base such as piperidine or pyridine.
-
Esterification: : The final step is the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of benzofuran derivatives with oxidized side chains.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group and forming dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Products include benzofuran derivatives with oxidized side chains.
Reduction: Products include dihydrobenzofuran derivatives with hydroxyl groups.
Substitution: Products vary depending on the substituents introduced, such as halogenated or nitrated benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-methyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that benzofuran derivatives can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
- Ethyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
- Methyl 2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
Uniqueness
Compared to similar compounds, (Z)-methyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate stands out due to the presence of the isopropyl group on the benzylidene moiety. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a unique compound with distinct advantages for specific applications.
Propiedades
IUPAC Name |
methyl (2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)14-6-4-13(5-7-14)10-18-19(21)16-11-15(20(22)23-3)8-9-17(16)24-18/h4-12H,1-3H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQDFTIWCFNVJC-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879875.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2879879.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)
![3-[3-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2879883.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2879887.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2879890.png)



![N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2879894.png)
